4-Chloro-2-methyl-5-nitropyridine CAS number 23056-33-9
4-Chloro-2-methyl-5-nitropyridine CAS number 23056-33-9
An In-Depth Technical Guide to 2-Chloro-4-methyl-5-nitropyridine (CAS: 23056-33-9): Synthesis, Reactivity, and Applications
Foreword by the Senior Application Scientist
In the landscape of modern synthetic chemistry, the strategic value of a molecule is often defined by its versatility and reactivity. Substituted pyridines, in particular, form the backbone of countless pharmaceuticals and agrochemicals. This guide is dedicated to a pivotal building block: 2-Chloro-4-methyl-5-nitropyridine. While the topic was specified by the CAS number 23056-33-9 in conjunction with the name "4-Chloro-2-methyl-5-nitropyridine," extensive database verification confirms that this CAS number is authoritatively assigned to 2-Chloro-4-methyl-5-nitropyridine .[1][2][3] This document will therefore focus on the correct compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in established chemical principles and experimental data. We will dissect its synthesis, explore its nuanced reactivity, and illuminate its role as a strategic intermediate in the creation of complex, high-value molecules.
Section 1: Compound Identification and Physicochemical Properties
2-Chloro-4-methyl-5-nitropyridine is a functionalized pyridine derivative that serves as a highly valuable intermediate in organic synthesis.[4] Its structure features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. This specific arrangement of functional groups dictates its unique reactivity profile, making it a cornerstone for building more complex molecular architectures.[4][5][6]
Nomenclature and Structural Information
-
IUPAC Name: 2-Chloro-4-methyl-5-nitropyridine[3]
-
Synonyms: 2-Chloro-5-nitro-4-picoline, Pyridine, 2-chloro-4-methyl-5-nitro-[3]
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 172.57 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 37-39 °C (lit.) | [1] |
| Boiling Point | 91 °C at 5 mmHg (lit.) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| InChI Key | HWZUMEVIIGNXGM-UHFFFAOYSA-N | [1][2] |
| SMILES | Cc1cc(Cl)ncc1=O | [1] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. While specific spectra are proprietary to suppliers, the expected characteristics can be inferred from the structure.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule.[7] The carbons attached to the electronegative chlorine, nitrogen, and oxygen atoms will be shifted downfield.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key peaks would include strong absorptions for the N-O stretching of the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), C=N and C=C stretching vibrations for the pyridine ring, and C-H stretching for the methyl and aromatic groups.[10]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M+) peak. A characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.[8]
Section 2: Synthesis Methodology
The synthesis of 2-Chloro-4-methyl-5-nitropyridine is a multi-step process that begins with a readily available starting material, 2-amino-4-methylpyridine.[11] The pathway involves nitration, diazotization followed by hydrolysis, and finally, chlorination. This sequence is a classic demonstration of manipulating the reactivity of a heterocyclic core to install the desired functional groups.
Detailed Experimental Protocol
The following protocol is a synthesized representation of the established chemical literature.[11]
Step 1: Nitration of 2-Amino-4-methylpyridine
-
Rationale: The amino group directs the electrophilic nitration to the 5-position. The reaction is performed in a strong acid medium to generate the nitronium ion (NO₂⁺) electrophile.
-
Protocol:
-
In a flask equipped with mechanical stirring and cooled in an ice bath (5-10°C), slowly add 2-amino-4-methylpyridine to concentrated sulfuric acid.
-
Once dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid, maintaining the low temperature.
-
After addition, transfer the mixture to a water bath and slowly heat to approximately 60°C. Maintain for several hours until gas evolution ceases.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Carefully neutralize the solution with aqueous ammonia to a pH of 5.0-5.5 to precipitate the yellow product, 2-amino-4-methyl-5-nitropyridine.
-
Filter, wash with cold water, and dry the solid.
-
Step 2: Diazotization and Hydrolysis to 2-Hydroxy-4-methyl-5-nitropyridine
-
Rationale: This step converts the amino group into a diazonium salt, which is an excellent leaving group and is readily displaced by water (hydrolysis) to install a hydroxyl group.
-
Protocol:
-
Dissolve the nitrated product from Step 1 in dilute sulfuric acid and cool the solution to 0-2°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring, keeping the temperature below 5°C.
-
After the addition is complete, continue stirring for 30 minutes. The diazonium salt intermediate is hydrolyzed in situ.
-
The product, 2-hydroxy-4-methyl-5-nitropyridine, can be isolated from the reaction mixture.
-
Step 3: Chlorination to 2-Chloro-4-methyl-5-nitropyridine
-
Rationale: The hydroxyl group of the pyridinone tautomer is replaced with a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Protocol:
-
Combine the 2-hydroxy-4-methyl-5-nitropyridine from Step 2 with a chlorinating agent such as phosphorus oxychloride.
-
Heat the reaction mixture (e.g., to 110°C) for several hours to drive the conversion.[11]
-
After the reaction is complete, cool the mixture and carefully pour it into water or onto ice to quench the excess chlorinating agent.
-
A precipitate of the target compound, 2-Chloro-4-methyl-5-nitropyridine, will form.
-
Filter the solid, wash thoroughly with water, and dry to obtain the final product.
-
Section 3: Chemical Reactivity and Mechanistic Insights
The utility of 2-Chloro-4-methyl-5-nitropyridine stems from its predictable and versatile reactivity, which is governed by the electronic interplay of its substituents. The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the potent electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position acts as a leaving group.[5][12]
-
Mechanism and Rationale:
-
Activation: The pyridine nitrogen and the nitro group at C5 are strongly electron-withdrawing, making the ring highly electrophilic and susceptible to nucleophilic attack. The C2 position is particularly activated.
-
Addition Step: A nucleophile (e.g., an amine, alkoxide) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[12][13]
-
Stabilization: The negative charge of this intermediate is delocalized and stabilized by resonance, particularly by the electron-withdrawing nitro group and the ring nitrogen.[12]
-
Elimination Step: Aromaticity is restored as the chloride ion is expelled, resulting in the net substitution of the chlorine atom.[13]
-
This reaction is highly efficient and allows for the introduction of a wide variety of functional groups at the C2 position, making it a cornerstone of synthetic strategies involving this intermediate.[5][14]
Reduction of the Nitro Group
Another crucial transformation is the reduction of the C5-nitro group to an amine. This conversion unlocks a different reactive handle on the molecule, enabling subsequent reactions like amide bond formation, diazotization, or further substitutions.[15]
-
Common Reagents and Causality:
-
Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni): This is a clean and efficient method. However, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation (loss of the C2-chloro group), so catalyst choice is critical.[16] Raney Nickel is often used to avoid this side reaction.[16]
-
Metal/Acid (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classic and robust methods for nitro group reduction.[15] They are often cost-effective and tolerant of various functional groups, though they require stoichiometric amounts of metal and an acidic workup.
-
Biocatalysis (Nitroreductases): Emerging methods use enzymes like nitroreductases to perform this reduction under mild, aqueous conditions, offering high selectivity.[17][18]
-
The resulting 2-chloro-4-methylpyridin-5-amine is itself a valuable intermediate for building more complex heterocyclic systems.
Section 4: Applications in Research and Drug Development
The dual reactivity of 2-Chloro-4-methyl-5-nitropyridine makes it an exceptionally versatile building block in the synthesis of high-value compounds, especially in the pharmaceutical and agrochemical industries.[4][11]
-
Pharmaceutical Synthesis: Nitropyridine derivatives are crucial intermediates for a wide range of Active Pharmaceutical Ingredients (APIs).[5][19] This compound serves as a precursor for synthesizing complex heterocyclic systems that form the core of many modern drugs.[6][19][20] For instance, the amino-pyridine scaffold, accessible via nitro reduction, is a common feature in kinase inhibitors and other targeted therapies.[19]
-
Agrochemical Development: The substituted pyridine motif is also prevalent in advanced pesticides and herbicides.[4][21] The reactivity of this intermediate allows for the systematic modification of the structure to optimize biological activity and selectivity against specific pests or weeds.[19]
-
Materials Science and Organic Synthesis Research: In a broader context, this compound is used in academic and industrial labs to explore new reaction methodologies, study the principles of heterocyclic chemistry, and synthesize novel ligands for coordination chemistry.[4][19]
Section 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of 2-Chloro-4-methyl-5-nitropyridine are paramount to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).[1][22][23]
GHS Hazard Classification
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22][24] Ensure that eyewash stations and safety showers are readily accessible.[22][23]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[22][23]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[1][22]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a higher-level respirator.[1][22]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22][24] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[22][23]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22][24]
References
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Acmec Biochemical. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Retrieved from [Link]
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Semantic Scholar. (2020). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Retrieved from [Link]
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Role of 2-Chloro-4-methyl-5-nitropyridine in Pharmaceutical R&D: A Key Building Block. Retrieved from [Link]
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YouTube. (2019, January 19). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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YouTube. (2021, March 16). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
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National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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University of Wisconsin. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
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